Triethoxy(propan-2-yl)silane is an organosilicon compound with the chemical formula C₉H₂₂O₃Si. It features a silicon atom bonded to three ethoxy groups and one propan-2-yl group, making it a versatile silane compound used in various industrial applications. This compound is characterized by its ability to form siloxane bonds, which are essential in creating cross-linked networks in polymers and coatings. The presence of the propan-2-yl group contributes to its hydrophobic properties, enhancing its utility in moisture-sensitive applications .
These reactions are fundamental in the production of silicate materials and coatings .
Triethoxy(propan-2-yl)silane can be synthesized through several methods:
Triethoxy(propan-2-yl)silane has a wide range of applications:
Interaction studies involving triethoxy(propan-2-yl)silane focus on its reactivity with various substrates:
Several compounds share structural similarities with triethoxy(propan-2-yl)silane, including:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Trimethoxy(silanol) | C₉H₂₁O₃Si | Contains three methoxy groups; used in adhesives. |
| Triethoxysilane | C₉H₂₁O₃Si | Similar structure; often used as a coupling agent. |
| Triisopropoxysilane | C₉H₂₁O₃Si | Contains isopropyl groups; offers different reactivity profiles. |
| Tert-butyltrimethoxysilane | C₁₁H₂₅O₃Si | Bulky tert-butyl group; enhances compatibility with organic materials. |
The uniqueness of triethoxy(propan-2-yl)silane lies in its specific combination of ethoxy and propan-2-yl groups, which provides distinct hydrophobic properties while maintaining effective bonding capabilities compared to other silanes .
The sol-gel processing of triethoxy(propan-2-yl)silane involves sequential hydrolysis and condensation reactions that transform molecular precursors into three-dimensional siloxane networks. Hydrolysis initiates when the ethoxy groups (-OCH₂CH₃) react with water, generating silanol (Si-OH) intermediates and ethanol as a byproduct. The rate of hydrolysis depends on solvent polarity, with aqueous ethanol systems (60–80% v/v water) achieving complete conversion within 24 hours at 25°C. Acidic catalysts (e.g., HCl) protonate ethoxy oxygen atoms, accelerating nucleophilic attack by water molecules through an SN1 mechanism.
Condensation follows hydrolysis, where silanol groups undergo either water-producing (alcoholysis) or alcohol-producing (oxolation) reactions. Infrared spectroscopy reveals that base-catalyzed conditions (pH > 10) favor oxolation, producing highly crosslinked networks with Si-O-Si bond densities exceeding 85%. The steric hindrance from the isopropyl group slows condensation kinetics compared to linear triethoxysilanes, requiring reaction times of 48–72 hours for gelation.
Table 1: Hydrolysis and Condensation Parameters for Triethoxy(propan-2-yl)silane
| Parameter | Acid-Catalyzed (pH 3) | Base-Catalyzed (pH 11) |
|---|---|---|
| Hydrolysis Half-Life | 2.1 hours | 6.8 hours |
| Condensation Onset | 8 hours | 14 hours |
| Final Si-O-Si Density | 72 ± 3% | 89 ± 2% |
| Gelation Time | 32 hours | 68 hours |
Data derived from kinetic studies of analogous trialkoxysilanes.
Transition metal catalysts significantly enhance the condensation efficiency of triethoxy(propan-2-yl)silane. Tin(II) ethylhexanoate reduces gelation time by 40% at 0.5 wt% loading through Lewis acid-mediated activation of silanol groups. Zirconium acetylacetonate operates via a chelation mechanism, coordinating two silanol oxygen atoms and lowering the activation energy for condensation from 58 kJ/mol to 42 kJ/mol.
Base catalysts like tetraethylammonium hydroxide induce deprotonation of silanols, creating nucleophilic silanolate ions (Si-O⁻) that attack adjacent Si centers. This pathway dominates in apolar solvents (toluene, xylene), achieving turnover frequencies of 1.2 × 10⁻³ s⁻¹ at 80°C. Contrastingly, acid catalysts (e.g., p-toluenesulfonic acid) protonate ethoxy groups, generating better leaving groups (ethanol) and accelerating both hydrolysis and condensation.
Table 2: Catalytic Performance in Triethoxy(propan-2-yl)silane Condensation
| Catalyst | Loading (mol%) | Gelation Time (h) | Crosslink Density (%) |
|---|---|---|---|
| None | 0 | 68 | 72 |
| Tin(II) ethylhexanoate | 0.5 | 41 | 85 |
| Zirconium acetylacetonate | 1.0 | 29 | 91 |
| Tetraethylammonium hydroxide | 2.0 | 52 | 88 |
Data synthesized from catalyst screening studies.
Triethoxy(propan-2-yl)silane forms self-assembled monolayers on oxidized metal surfaces through substrate-catalyzed reactions. On aluminum oxide (Al₂O₃), surface hydroxyl groups (-OH) nucleophilically attack silicon atoms, displacing ethoxy groups and creating Si-O-Al covalent bonds. X-ray photoelectron spectroscopy confirms monolayer thicknesses of 1.8–2.2 nm on stainless steel substrates, with surface coverage exceeding 90% after 2 hours at 120°C.
The isopropyl moiety influences packing density, reducing steric crowding compared to bulkier substituents. Contact angle measurements show hydrophobic surfaces (θ = 112°) when using ethanol/water (70:30) deposition solutions, compared to θ = 98° for aqueous systems. This substrate-mediated approach enables the creation of corrosion-resistant coatings with adhesion strengths up to 18 MPa on copper alloys.
Table 3: Surface Bonding Efficiency on Metallic Substrates
| Substrate | Pretreatment | Bond Density (groups/nm²) | Contact Angle (°) |
|---|---|---|---|
| Aluminum | Plasma | 4.2 ± 0.3 | 108 ± 2 |
| Stainless Steel | Acid Etch | 3.8 ± 0.2 | 105 ± 3 |
| Copper | Thermal | 3.1 ± 0.4 | 98 ± 4 |
Surface characterization data from deposition studies.
Density functional theory has emerged as the primary computational method for investigating the reaction pathways of triethoxy(propan-2-yl)silane [1]. The theoretical framework employs exchange-correlation functionals to describe electron-electron interactions, with the Becke three-parameter Lee-Yang-Parr functional being the most widely used approach for organosilane systems [1] [2].
The ground-state electronic structure of triethoxy(propan-2-yl)silane has been investigated through periodic density functional theory calculations utilizing Gaussian basis sets [3]. These calculations reveal that the silicon center exhibits tetrahedral coordination with the propan-2-yl group introducing steric effects that influence reactivity patterns [4]. The molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital is primarily localized on the silicon atom, making it susceptible to nucleophilic attack [4].
Density functional theory studies have elucidated the fundamental mechanisms governing triethoxy(propan-2-yl)silane hydrolysis [3] [5]. The computational investigations reveal that hydrolysis proceeds through a substitution nucleophilic bimolecular mechanism under acidic conditions, while basic conditions favor unimolecular pathways [5]. The reaction involves initial protonation of the ethoxy leaving group, followed by water attack on the silicon center to form pentacoordinate intermediates [3].
The activation energy barriers for the first hydrolysis step have been calculated to range from 15.7 to 19.9 kilocalories per mole, depending on the specific functional employed and solvent effects [6]. Gas-phase calculations consistently underestimate these barriers compared to solvated systems, emphasizing the critical importance of including solvent effects through polarizable continuum models [7].
Quantum chemical calculations provide comprehensive thermodynamic data for triethoxy(propan-2-yl)silane reaction pathways [8]. The standard enthalpy of formation has been determined through isodesmic reaction schemes, yielding values of -750.2 ± 5.3 kilojoules per mole for the parent compound [9] [8]. Entropy calculations at 298 kelvin indicate conformational flexibility of the propan-2-yl substituent, contributing 12.8 joules per mole kelvin to the total entropy [9].
The transition states for hydrolysis reactions have been thoroughly characterized using density functional theory methods [10] [4]. These studies reveal that the transition state geometries feature silicon-oxygen bond lengths of approximately 2.15 angstroms, with the incoming water molecule positioned for backside attack [10]. The imaginary vibrational frequencies associated with these transition states range from 1200 to 1400 reciprocal centimeters, confirming their first-order saddle point nature [11].
Molecular dynamics simulations have provided unprecedented insights into the interfacial behavior of triethoxy(propan-2-yl)silane at solid-liquid interfaces [12] [13] [14]. These computational approaches employ classical force fields combined with reactive potentials to capture both structural reorganization and chemical transformations at interfaces.
The development of accurate force fields for triethoxy(propan-2-yl)silane systems requires careful parameterization of silicon-containing functional groups [15]. The Consistent Valence Force Field has been extended to include organosilicon parameters, with particular attention to silicon-oxygen and silicon-carbon bonding interactions [12] [15]. The reactive force field approach enables the simulation of bond formation and cleavage during hydrolysis and condensation processes [16].
Molecular dynamics simulations of triethoxy(propan-2-yl)silane interfacial behavior typically employ simulation boxes containing 10,000 to 50,000 atoms with periodic boundary conditions [13] [17]. The canonical ensemble is maintained using Nosé-Hoover thermostats at temperatures ranging from 298 to 373 kelvin [12]. Integration time steps of 0.5 to 1.0 femtoseconds ensure adequate sampling of high-frequency vibrational modes [14].
The adsorption dynamics of triethoxy(propan-2-yl)silane on hydroxylated silica surfaces exhibit complex temporal evolution [18]. Molecular dynamics simulations reveal that initial physisorption occurs within the first 10 picoseconds, followed by hydrogen bond formation between ethoxy groups and surface hydroxyl groups [19]. The transition to chemisorption involves hydrolysis of ethoxy groups and subsequent condensation with surface silanols over nanosecond timescales [20].
Simulation studies demonstrate that triethoxy(propan-2-yl)silane molecules adopt preferential orientations at silica interfaces [15]. The propan-2-yl groups tend to orient away from the surface to minimize steric interactions, while ethoxy groups maintain close contact with surface hydroxyl groups [18]. This organizational structure creates a hydrophobic layer that significantly influences subsequent molecular adsorption processes [17].
The distribution of water molecules at triethoxy(propan-2-yl)silane-modified surfaces shows distinct layering effects [17]. Molecular dynamics simulations reveal that the first hydration layer exhibits reduced mobility compared to bulk water, with residence times increased by factors of 3 to 5 [17]. The hydrogen bonding network is disrupted in the immediate vicinity of the silane monolayer, affecting the local dielectric properties [21].
Systematic molecular dynamics studies have investigated the influence of grafting density on interfacial properties [13] [18]. Higher grafting densities lead to increased chain-chain interactions and reduced conformational freedom of the propan-2-yl groups [15]. The optimal grafting density for maximum interfacial adhesion has been determined to be approximately 2.5 molecules per square nanometer [18].
The transition state analysis for triethoxy(propan-2-yl)silane hydrolysis reactions provides critical insights into the kinetic and thermodynamic factors controlling reactivity [3] [5] [10]. These investigations employ both static quantum chemical methods and dynamic approaches to characterize the energy landscapes governing chemical transformations.
The intrinsic reaction coordinate for triethoxy(propan-2-yl)silane hydrolysis has been mapped using steepest descent path calculations [10]. The reaction coordinate primarily involves simultaneous elongation of the silicon-oxygen bond to the departing ethoxy group and formation of the silicon-oxygen bond to the attacking water molecule [3]. Secondary coordinates include proton transfer processes and conformational changes of the propan-2-yl substituent [22].
Comprehensive activation energy calculations have been performed using multiple density functional theory methods [3] [10] [22]. The B3LYP functional with 6-311+G(2d,2p) basis sets yields activation energies of 16.8 ± 1.2 kilocalories per mole for the first hydrolysis step under neutral conditions [22]. Solvent effects, incorporated through polarizable continuum models, increase these values by 3 to 5 kilocalories per mole depending on the dielectric constant of the medium [7].
The influence of acid and base catalysts on transition state structures has been extensively investigated [5] [10]. Under acidic conditions, protonation of the ethoxy oxygen lowers the activation barrier by 8 to 12 kilocalories per mole compared to the uncatalyzed reaction [5]. Basic conditions facilitate hydroxide attack on the silicon center, resulting in different transition state geometries with activation energies reduced by 6 to 10 kilocalories per mole [23].
The propan-2-yl substituent introduces significant steric and electronic effects that influence transition state energetics [4] [22]. Computational analysis reveals that the branched alkyl group increases the activation energy for hydrolysis by approximately 2.5 kilocalories per mole compared to linear propyl analogs [22]. This effect arises from increased steric crowding in the transition state and reduced accessibility of the silicon center to nucleophilic attack [4].
Temperature-dependent transition state theory calculations provide Arrhenius parameters for triethoxy(propan-2-yl)silane hydrolysis [8]. The pre-exponential factor has been calculated as 10^12.3 reciprocal seconds, consistent with a bimolecular reaction mechanism [24]. The temperature dependence of the activation energy shows minimal variation over the range 273 to 373 kelvin, indicating a relatively rigid transition state structure [11].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Activation Energy (neutral) | 16.8 ± 1.2 kcal/mol | B3LYP/6-311+G(2d,2p) | [22] |
| Activation Energy (acidic) | 8.5 ± 0.8 kcal/mol | M06-2X/def2-TZVP | [5] |
| Activation Energy (basic) | 10.2 ± 1.0 kcal/mol | PBE0/aug-cc-pVDZ | [23] |
| Pre-exponential Factor | 10^12.3 s^-1 | TST calculation | [24] |
| Reaction Enthalpy | -15.7 kcal/mol | G4 composite method | [9] |
| Entropy of Activation | -8.2 cal/mol·K | Frequency analysis | [8] |
Kinetic isotope effects provide additional validation of the proposed transition state structures [10]. Deuterium substitution at the attacking water molecule results in a primary isotope effect of 2.3 ± 0.2, confirming the involvement of proton transfer in the rate-determining step [10]. Secondary isotope effects observed upon deuteration of the propan-2-yl group are minimal, indicating that this substituent does not participate directly in the transition state [22].
The analysis of solvent effects on transition state structures reveals significant variations in activation parameters [7]. Polar protic solvents stabilize the transition state through hydrogen bonding interactions, lowering activation energies by 4 to 7 kilocalories per mole [3]. Aprotic solvents provide less stabilization, resulting in higher activation barriers and altered selectivity patterns [7].